molecular formula C23H22Cl2N2O2 B331806 10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B331806
M. Wt: 429.3 g/mol
InChI Key: VGODSZIIWZSODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a benzo ring and substituted with acetyl, dichlorophenyl, and dimethyl groups. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

The synthesis of 10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the condensation of 2,6-dichlorobenzoyl chloride with 2-amino-5-acetyl-1,4-benzodiazepine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

    Cyclization: The acetyl group can participate in cyclization reactions, forming various heterocyclic compounds under appropriate conditions.

Scientific Research Applications

10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives, which are studied for their diverse chemical properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for treating anxiety, epilepsy, and other neurological disorders.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar compounds to 10-acetyl-11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar benzodiazepine core structure but differ in their substituents, leading to variations in their pharmacological profiles. For instance:

The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C23H22Cl2N2O2

Molecular Weight

429.3 g/mol

IUPAC Name

5-acetyl-6-(2,6-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H22Cl2N2O2/c1-13(28)27-18-10-5-4-9-16(18)26-17-11-23(2,3)12-19(29)21(17)22(27)20-14(24)7-6-8-15(20)25/h4-10,22,26H,11-12H2,1-3H3

InChI Key

VGODSZIIWZSODU-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)Cl

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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